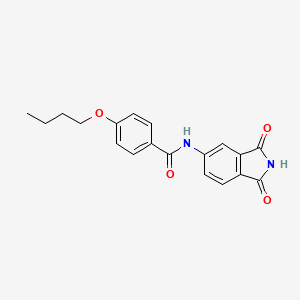

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-3-10-25-14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUBMVKWQKPPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the following steps:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

Coupling with Benzamide: The final step involves coupling the isoindolinone core with a benzamide derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace the butoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Neuropharmacological Studies

Recent studies have indicated that derivatives of isoindole compounds, including 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, exhibit significant inhibitory activity against enzymes related to neurodegenerative diseases. For example:

- Monoamine Oxidase Inhibition : Isoindole derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Compounds similar to 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide have shown promising results in reducing enzyme activity, thus potentially alleviating symptoms associated with these diseases .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is another target for therapeutic intervention in Alzheimer's disease. Compounds with similar structures have demonstrated the ability to inhibit AChE effectively:

- In Vitro Studies : Research has shown that certain isoindole derivatives can significantly inhibit AChE activity, thereby enhancing acetylcholine levels in synaptic clefts and improving cognitive function in animal models .

Antidepressant Activity

The compound's potential as an antidepressant has also been explored:

- Behavioral Studies : In forced swim tests and other behavioral assays, compounds derived from the isoindole framework have been shown to reduce immobility time in subjects, indicating potential antidepressant effects .

Case Study 1: Neuroprotective Effects

A study focused on the synthesis of benzothiazole–isoquinoline derivatives reported that certain compounds exhibited strong MAO-B inhibition and good blood-brain barrier penetration. These findings suggest that similar derivatives of 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide could be developed for treating neurodegenerative diseases complicated by depression .

Case Study 2: Cognitive Enhancements in Animal Models

In another evaluation involving the synthesis of isoindole-based compounds, researchers found that these compounds significantly improved cognitive function in rodent models through AChE inhibition. The results indicated that these compounds could serve as leads for developing new therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide with structurally related isoindoline-1,3-dione derivatives, focusing on substituent effects, molecular weight, and reported biological or physicochemical properties.

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives

Key Observations :

Substituent Diversity :

- The 4-butoxy benzamide group in the target compound introduces moderate hydrophobicity compared to the 2-fluorophenylmethyl group in ’s compound, which may enhance membrane permeability .

- Bavdegalutamide and baxdrostat () incorporate complex heterocycles (piperazine, pyridazine) for targeted protein degradation or enzymatic inhibition, suggesting that the simpler benzamide group in the target compound may prioritize selectivity over potency .

Molecular Weight and Drug-Likeness: The target compound (338.36 g/mol) falls within Lipinski’s rule of five (ideal for oral bioavailability), unlike bavdegalutamide (771.24 g/mol), which likely requires intravenous administration .

Research Findings and Mechanistic Insights

- Electrophilic Reactivity : The 1,3-dioxo-isoindoline core is electron-deficient, enabling interactions with nucleophilic residues in enzymes (e.g., cysteine proteases). This is exploited in baxdrostat’s inhibition of aldosterone synthase .

- Biological Activity : While the target compound lacks reported activity, analogs like bavdegalutamide demonstrate that isoindoline-1,3-diones can be engineered for high-affinity binding to targets such as androgen receptors .

Biological Activity

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is , with a molecular weight of approximately 342.35 g/mol. The compound features a butoxy group attached to a benzamide moiety linked to a 1,3-dioxoisoindole structure, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4 |

| Molecular Weight | 342.35 g/mol |

| IUPAC Name | 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |

Antimicrobial Activity

Research has indicated that compounds containing the isoindole structure often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar benzamide derivatives against various bacterial strains. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer applications. Isoindole derivatives are known for their ability to induce apoptosis in cancer cells. In vitro studies have reported that 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Research indicates that isoindole derivatives can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Antimicrobial Efficacy : A study on benzamide derivatives showed that modifications in the side chains significantly impacted their antimicrobial activity. The introduction of a butoxy group enhanced the compound's ability to penetrate bacterial membranes .

- Cancer Cell Line Studies : In a comparative analysis of various isoindole derivatives, it was noted that those with electron-withdrawing groups exhibited higher cytotoxicity against cancer cells due to increased electron density at the reactive sites .

- Inflammation Models : In vivo models demonstrated that treatment with isoindole-based compounds reduced paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.